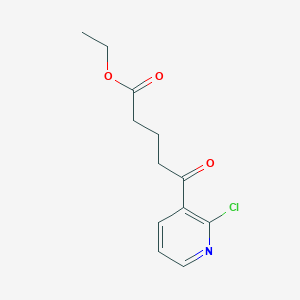

Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate

Description

Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate is a ketovalerate derivative featuring a 2-chloro-substituted pyridine ring at the 5-position. Its structure combines a pentanoate backbone with a heteroaromatic pyridyl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

ethyl 5-(2-chloropyridin-3-yl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-2-17-11(16)7-3-6-10(15)9-5-4-8-14-12(9)13/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMGNFRYDYPMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641795 | |

| Record name | Ethyl 5-(2-chloropyridin-3-yl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-55-7 | |

| Record name | Ethyl 2-chloro-δ-oxo-3-pyridinepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2-chloropyridin-3-yl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate typically involves the reaction of ethyl acetoacetate with 2-chloro-3-pyridinecarboxaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

Starting Materials: Ethyl acetoacetate, 2-chloro-3-pyridinecarboxaldehyde

Reaction Conditions: Reflux in the presence of a base (e.g., sodium ethoxide)

Purification: Recrystallization from an appropriate solvent (e.g., ethanol)

Industrial Production Methods

In an industrial setting, the production of Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Intermediates

Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to new drug candidates targeting specific biological pathways.

Antimicrobial Activity

Research has indicated that derivatives of ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives synthesized from ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate. The results indicated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its utility in treating infections caused by these pathogens .

Pesticide Development

The compound is also investigated for its potential as a pesticide. Its structural similarity to known insecticides allows researchers to explore its effectiveness in controlling agricultural pests.

Case Study: Insecticidal Properties

A study focused on the synthesis of novel insecticides derived from ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate found that certain derivatives demonstrated potent activity against common agricultural pests, providing a pathway for developing environmentally friendly pest control solutions .

Polymer Synthesis

Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate can be utilized in the synthesis of polymers with specific properties. Its reactive functional groups allow for incorporation into polymer chains, potentially leading to materials with enhanced mechanical properties or thermal stability.

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediates | Essential for synthesizing new drug candidates |

| Antimicrobial Activity | Antibacterial agents | Effective against Staphylococcus aureus |

| Agricultural Science | Pesticide development | Potent against common agricultural pests |

| Material Science | Polymer synthesis | Enhances mechanical properties of polymers |

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Position and Electronic Effects

Ethyl 5-(3-Chloro-4-Methylphenyl)-5-Oxovalerate (CAS 57992-89-9)

- Structure : Chloro and methyl groups on a phenyl ring.

- Key Differences: The phenyl ring lacks the electron-deficient nature of pyridine, reducing hydrogen-bonding capacity.

- Biological Relevance : Phenyl derivatives often exhibit higher lipophilicity, which may enhance membrane permeability but reduce solubility .

Ethyl 5-(4-Chloro-2-Fluorophenyl)-5-Oxovalerate (CAS 951886-37-6)

- Structure : Chloro and fluoro substituents on phenyl.

- Key Differences :

- Fluorine’s electronegativity further polarizes the ketone, increasing electrophilicity.

- Enhanced metabolic stability due to fluorine’s resistance to oxidative degradation.

- Applications : Fluorinated analogs are common in drug design for improved pharmacokinetics .

Ethyl 5-(3-Acetoxyphenyl)-5-Oxovalerate (CAS 898758-79-7)

- Structure : Acetoxy group on phenyl.

- Key Differences: The labile acetoxy group may hydrolyze in vivo, forming phenolic metabolites. Increased polarity compared to chloro or fluoro derivatives.

- Stability : Lower metabolic stability due to ester hydrolysis susceptibility .

Heterocyclic Analogs

Ethyl 3-(2-Chloropyridin-3-yl)-1,2,4-Oxadiazole-5-Carboxylate (CAS 50512-54-4)

- Structure : Oxadiazole ring fused with pyridine.

- Higher rigidity compared to the flexible valerate chain.

- Biological Activity: Oxadiazoles are known for antimicrobial and anti-inflammatory properties .

Ethyl 2-(3-Chloro-2-Pyridyl)-5-Oxopyrazolidine-3-Carboxylate

- Structure : Pyrazolidine ring with pyridyl substituent.

- Key Differences :

- The pyrazolidine core introduces conformational constraints, affecting receptor interactions.

- Reduced ketone reactivity due to ring conjugation.

- Crystallography : Envelope conformation of the pyrazolidine ring influences packing in solid states .

Physicochemical and Metabolic Properties

Biological Activity

Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate has the molecular formula and a molar mass of approximately 255.7 g/mol. Its predicted density is about 1.205 g/cm³ .

Synthesis and Structure

The synthesis of Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate typically involves multi-step organic reactions that incorporate pyridine derivatives due to their favorable pharmacokinetic properties. The compound features a pyridine ring, which is known for enhancing biological activity through various mechanisms, including improved binding affinity to biological targets .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate. For instance, derivatives containing pyridine rings have shown significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanisms of action often involve disruption of bacterial cell wall synthesis or interference with protein synthesis .

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 21b | S. aureus | Low μg/mL |

| Compound 21d | S. pneumoniae | Low μg/mL |

| Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate | Various Gram-positive bacteria | TBD |

Antibiofilm Activity

Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate has also been evaluated for its antibiofilm properties. Studies indicate that certain derivatives can significantly inhibit biofilm formation in S. pneumoniae, suggesting potential applications in treating biofilm-associated infections . The biofilm inhibition was observed to be concentration-dependent, with higher concentrations leading to more substantial reductions in biofilm density.

Case Studies

Case Study 1: Antibacterial Evaluation

In a study conducted by Jin et al. (2022), a series of pyridine derivatives were synthesized and evaluated for their antibacterial effects. Among these, compounds similar to Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate demonstrated potent activity against E. faecalis and B. subtilis, with MIC values significantly lower than those of standard antibiotics like linezolid .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate to bacterial targets. These studies suggest that the compound can effectively bind to the active sites of bacterial enzymes involved in cell wall synthesis, further elucidating its potential as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.